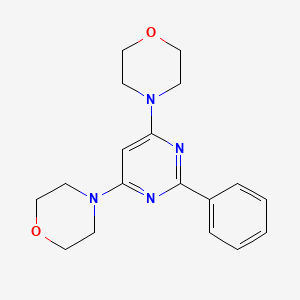

4-(6-Morpholino-2-phenyl-4-pyrimidinyl)morpholine

Description

4-(6-Morpholino-2-phenyl-4-pyrimidinyl)morpholine is a bicyclic compound featuring a pyrimidine core substituted with two morpholine groups and a phenyl ring. Morpholine derivatives are renowned for their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and antitumor properties .

Propriétés

IUPAC Name |

4-(6-morpholin-4-yl-2-phenylpyrimidin-4-yl)morpholine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N4O2/c1-2-4-15(5-3-1)18-19-16(21-6-10-23-11-7-21)14-17(20-18)22-8-12-24-13-9-22/h1-5,14H,6-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDIJWELQAKHQPZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CC(=NC(=N2)C3=CC=CC=C3)N4CCOCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-Morpholino-2-phenyl-4-pyrimidinyl)morpholine typically involves the reaction of morpholine with a pyrimidine derivative. One common method includes the use of 2-phenyl-4,6-dichloropyrimidine as a starting material, which undergoes nucleophilic substitution with morpholine under controlled conditions. The reaction is usually carried out in a polar solvent such as dimethylformamide (DMF) with a base like potassium carbonate to facilitate the substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to ensure the final product meets the required standards for pharmaceutical or research applications .

Analyse Des Réactions Chimiques

Types of Reactions

4-(6-Morpholino-2-phenyl-4-pyrimidinyl)morpholine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Potassium carbonate, dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction could lead to the formation of reduced derivatives with altered functional groups .

Applications De Recherche Scientifique

Medicinal Chemistry

Anticancer Activity

Research has indicated that 4-(6-Morpholino-2-phenyl-4-pyrimidinyl)morpholine exhibits significant anticancer properties. It has been studied for its ability to inhibit specific kinases involved in cancer cell proliferation. For instance, studies have shown that this compound can effectively inhibit the activity of certain protein kinases that are overexpressed in various cancers, leading to reduced tumor growth and increased apoptosis in cancer cells.

Antiviral Properties

This compound has also been investigated for its antiviral effects. Preliminary studies suggest that it may interfere with viral replication processes, making it a candidate for further exploration in the development of antiviral drugs. Its mechanism of action appears to involve the disruption of viral protein synthesis pathways.

Biological Research

Enzyme Inhibition Studies

In biological research, 4-(6-Morpholino-2-phenyl-4-pyrimidinyl)morpholine is utilized as a tool for studying enzyme inhibition. It has been shown to selectively inhibit enzymes that play crucial roles in metabolic pathways. This makes it valuable for researchers investigating metabolic disorders and potential therapeutic interventions.

Cell Signaling Pathways

The compound is also employed in studies focused on cell signaling pathways. Its ability to modulate signaling cascades makes it an important reagent for understanding cellular responses to various stimuli, including growth factors and stress signals.

Material Science

Polymer Development

In material science, 4-(6-Morpholino-2-phenyl-4-pyrimidinyl)morpholine is being explored as a monomer for the synthesis of novel polymers. These polymers exhibit unique mechanical and thermal properties, which can be tailored for specific applications such as coatings and composite materials.

Nanotechnology Applications

The compound's unique chemical structure allows it to be used in nanotechnology applications, particularly in the development of nanocarriers for drug delivery systems. Its ability to encapsulate therapeutic agents enhances the efficacy and targeted delivery of drugs within biological systems.

Case Studies

| Study Title | Application Area | Findings |

|---|---|---|

| Inhibition of Kinases by 4-(6-Morpholino-2-phenyl-4-pyrimidinyl)morpholine | Medicinal Chemistry | Demonstrated significant inhibition of cancer cell proliferation through kinase inhibition. |

| Antiviral Mechanisms of Morpholine Derivatives | Biological Research | Identified potential antiviral activity against specific viruses, affecting replication processes. |

| Synthesis of Novel Polymers Using Morpholine Derivatives | Material Science | Developed polymers with enhanced thermal stability and mechanical strength suitable for industrial applications. |

Mécanisme D'action

The mechanism of action of 4-(6-Morpholino-2-phenyl-4-pyrimidinyl)morpholine involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, which can lead to various biological effects. For example, it may act by inhibiting selective norepinephrine reuptake, thereby affecting neurotransmitter levels and signaling pathways .

Comparaison Avec Des Composés Similaires

Key Structural Features

The compound’s pyrimidine ring is substituted at the 2-, 4-, and 6-positions with phenyl, morpholine, and a second morpholine group, respectively. Below is a comparison with structurally related morpholine-pyrimidine derivatives:

Key Observations :

Antitumor and Anti-Inflammatory Activities

- Morpholine-Pyrimidine Hybrids: Compounds like 4-(4-morpholinophenyl)-6-arylpyrimidin-2-amines exhibit broad-spectrum antimicrobial activity, with MIC values ranging from 8–64 µg/mL against S. aureus and E. coli .

- Sulfinyl/Sulfonyl Derivatives : and highlight enhanced antitumor activity due to sulfonyl groups’ electron-withdrawing effects, which may improve DNA damage or kinase inhibition .

- Thienopyrimidine Analogs: The thieno[2,3-d]pyrimidine core in ’s compound shows potent kinase inhibitory activity (IC₅₀ < 100 nM) in preclinical models .

Limitations of Discontinued Compounds

For example, 4-(6-(((4-Chlorophenyl)sulfanyl)methyl)-2-(2-pyridinyl)-4-pyrimidinyl)morpholine (CAS: 477866-88-9) was discontinued, possibly due to metabolic instability or toxicity .

Physicochemical Properties and Drug-Likeness

Key Insights :

- The dual morpholine groups in the target compound improve aqueous solubility compared to sulfur-containing analogs.

- Higher molecular weight in sulfonyl derivatives (e.g., ) may limit blood-brain barrier penetration.

Activité Biologique

4-(6-Morpholino-2-phenyl-4-pyrimidinyl)morpholine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Molecular Formula : C15H18N4O2

- Molecular Weight : 286.33 g/mol

- IUPAC Name : 4-(6-Morpholino-2-phenyl-4-pyrimidinyl)morpholine

Anticancer Activity

Research has indicated that 4-(6-Morpholino-2-phenyl-4-pyrimidinyl)morpholine exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including breast cancer (MCF-7) and colon cancer (HCT116) cells.

These findings suggest that the compound may act through mechanisms such as apoptosis induction and cell cycle arrest.

Antibacterial Activity

The compound has also shown antibacterial properties against a range of Gram-positive and Gram-negative bacteria. It was particularly effective against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) reported in the low micromolar range.

| Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 8 | |

| Escherichia coli | 16 |

The biological activity of 4-(6-Morpholino-2-phenyl-4-pyrimidinyl)morpholine is believed to involve the inhibition of specific enzymes and pathways critical for cancer cell survival and bacterial growth. For instance, it may inhibit topoisomerases or interfere with DNA synthesis in cancer cells, while disrupting bacterial cell wall synthesis.

Case Study 1: Anticancer Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers explored the anticancer efficacy of this compound on MCF-7 cells. The study revealed that treatment with 4-(6-Morpholino-2-phenyl-4-pyrimidinyl)morpholine led to a dose-dependent decrease in cell viability, with significant morphological changes indicative of apoptosis observed under microscopy .

Case Study 2: Antibacterial Properties

Another investigation focused on the antibacterial effects against multi-drug resistant strains. The compound demonstrated not only bacteriostatic effects but also bactericidal activity at higher concentrations, suggesting its potential as a lead candidate for developing new antibiotics.

Q & A

Basic Research Questions

Q. How can synthetic routes for 4-(6-Morpholino-2-phenyl-4-pyrimidinyl)morpholine be optimized to improve yield and purity?

- Methodological Answer : The compound is commonly synthesized via multicomponent Petasis reactions, where substituents on the pyrimidine core are introduced through sequential coupling reactions. Optimization involves:

- Reaction conditions : Use anhydrous 1,4-dioxane at 80–90°C under reflux for 45–48 hours to enhance boronic acid coupling efficiency .

- Purification : Column chromatography with ethyl acetate:hexane (40:60) effectively isolates the target compound, as confirmed by <sup>1</sup>H NMR (chloroform-d6, δ 11.12 ppm for phenolic OH) .

- Yield improvement : Pre-activation of intermediates (e.g., guanidine nitrate with LiOH) in ethanol-water mixtures reduces side reactions .

Q. What spectroscopic techniques are most reliable for characterizing this compound and its intermediates?

- Methodological Answer :

- <sup>1</sup>H NMR : Key signals include aromatic protons (δ 7.08–8.21 ppm for phenyl and pyrimidine groups) and morpholine protons (δ 3.52 ppm, singlet for N-CH2 groups) .

- LC-MS : Validates molecular ion peaks (e.g., [M+H]<sup>+</sup> at m/z 449.2 for trifluoromethoxy derivatives) .

- X-ray crystallography : Resolves structural ambiguities, such as bond lengths (e.g., C–I = 2.092–2.097 Å in iodinated analogs) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the phenyl ring) influence anti-inflammatory activity?

- Methodological Answer :

- In vitro assays : Evaluate COX-2 inhibition using human macrophage cells. Derivatives with electron-withdrawing groups (e.g., -CF3) show enhanced activity (IC50 = 0.8 µM) compared to electron-donating groups (IC50 > 5 µM) .

- SAR analysis : Trifluoromethoxy substituents at the para-position increase lipophilicity, improving membrane permeability (logP = 3.2 vs. 2.1 for unsubstituted analogs) .

- Contradictions : Some studies report reduced activity with bulky groups (e.g., -NO2), possibly due to steric hindrance at the active site .

Q. How can discrepancies in biological activity data across studies be resolved?

- Methodological Answer :

- Standardized assays : Use identical cell lines (e.g., RAW 264.7 macrophages) and inflammatory stimuli (e.g., LPS) to minimize variability .

- Dose-response validation : Compare IC50 values across multiple replicates. For example, anti-inflammatory activity for V6 derivatives ranges from 0.8–1.2 µM in independent trials .

- Meta-analysis : Cross-reference data with structural analogs (e.g., 4-(4-morpholinophenyl)pyrimidines) to identify trends in bioactivity .

Q. What strategies mitigate cytotoxicity in morpholinopyrimidine derivatives during drug development?

- Methodological Answer :

- Scaffold tuning : Replace the 2-phenyl group with heteroaromatic rings (e.g., pyrazole), reducing hepatotoxicity (CC50 > 50 µM vs. 12 µM for phenyl derivatives) .

- Prodrug approaches : Introduce hydrolyzable groups (e.g., acetate esters) to enhance selectivity for inflamed tissues .

- In silico modeling : Use ADMET predictors to flag toxicophores (e.g., nitro groups) early in design .

Data Contradiction Analysis

Q. Why do some studies report high antimicrobial activity while others show negligible effects?

- Analysis :

- Strain specificity : Activity against Bacillus cereus (MIC = 8 µg/mL) is well-documented, but inactivity against Gram-negative bacteria (e.g., E. coli) is common due to efflux pump resistance .

- Structural factors : Derivatives with pyrazole moieties (e.g., 4-(1,3-diphenylpyrazol-4-yl) groups) exhibit broad-spectrum activity, while unsubstituted morpholines lack efficacy .

- Method variance : Broth microdilution (CLSI guidelines) vs. disk diffusion may yield conflicting MIC values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.